molecular formula C7H12N2O4 B2401401 methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate CAS No. 321391-94-0

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B2401401
CAS No.: 321391-94-0
M. Wt: 188.183
InChI Key: FQMXGGYICXIXPH-UHFFFAOYSA-N
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Description

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with an aminocarbonyl group and a hydroxyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with appropriate reagents to introduce the aminocarbonyl and hydroxyl groups. One common method involves the use of methylation reactions, where a pyrrolidine derivative is treated with methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.

    Methyl 1-(aminocarbonyl)-2-pyrrolidinecarboxylate: Lacks the hydroxyl group, leading to different chemical properties.

    This compound: Similar structure but with variations in the substitution pattern.

Properties

IUPAC Name

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-13-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMXGGYICXIXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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